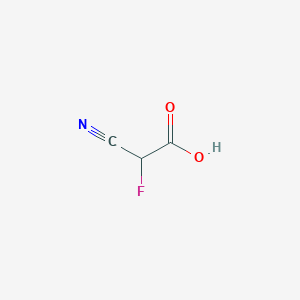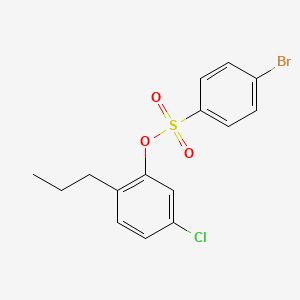
5-Chloro-2-propylphenyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-propylphenyl 4-bromobenzenesulfonate typically involves the reaction of 5-chloro-2-propylphenol with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-propylphenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, sulfonic acids, and reduced sulfide compounds .
Applications De Recherche Scientifique
5-Chloro-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chloro and bromo groups may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-propylphenyl 4-methylbenzenesulfonate
- 5-Chloro-2-propylphenyl 4-ethylbenzenesulfonate
- 5-Chloro-2-propylphenyl 4-fluorobenzenesulfonate
Uniqueness
5-Chloro-2-propylphenyl 4-bromobenzenesulfonate is unique due to the presence of the bromobenzenesulfonate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chloro, propyl, and bromobenzenesulfonate groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
93897-53-1 |
|---|---|
Formule moléculaire |
C15H14BrClO3S |
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
(5-chloro-2-propylphenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C15H14BrClO3S/c1-2-3-11-4-7-13(17)10-15(11)20-21(18,19)14-8-5-12(16)6-9-14/h4-10H,2-3H2,1H3 |
Clé InChI |
RFIKFNPAGSQUBU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


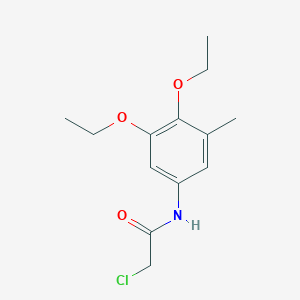
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

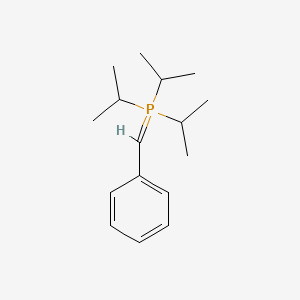
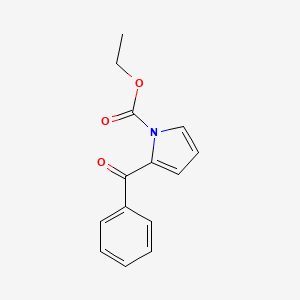
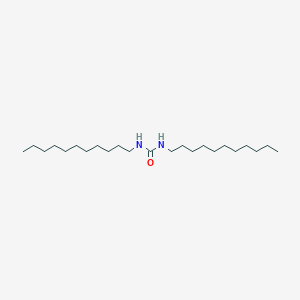
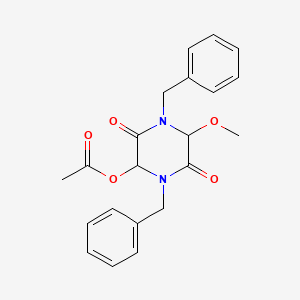
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
